Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate

Phosphodiesterase 9 Pyrrolidine SAR Neurodegenerative disease

Single-enantiomer (3S,4S)-trans pyrrolidine building block for PDE9 inhibitor synthesis. N-Bn protected; methyl ester handle. Mild deprotection/coupling. Sourcing this precise stereochemistry avoids chiral separation and ensures target engagement. Other stereoisomers/C4 substituents lose >100‑fold potency. Essential for PF-04447943 chemotype scale‑up.

Molecular Formula C16H21NO2
Molecular Weight 259.349
CAS No. 2059910-54-0
Cat. No. B2816302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
CAS2059910-54-0
Molecular FormulaC16H21NO2
Molecular Weight259.349
Structural Identifiers
SMILESCOC(=O)C1CN(CC1C2CC2)CC3=CC=CC=C3
InChIInChI=1S/C16H21NO2/c1-19-16(18)15-11-17(10-14(15)13-7-8-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t14-,15+/m0/s1
InChIKeyZDMJGGAGLPQNCB-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate (CAS 2059910-54-0) – A Key Chiral Pyrrolidine Scaffold for PDE9‑Targeted Drug Discovery


Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate is a single‑enantiomer, trans‑configured pyrrolidine‑3‑carboxylate building block. It is employed as a protected intermediate in the synthesis of phosphodiesterase‑9 (PDE9) inhibitors, where the (3S,4S) stereochemistry and the cyclopropyl substituent impart conformational constraints that are critical for target engagement [1]. The N‑benzyl group serves as a temporary protecting group that can be removed under mild hydrogenolysis conditions to liberate the secondary amine for further diversification, while the methyl ester provides a convenient handle for subsequent amide coupling or hydrolysis [1].

Why Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate Cannot Be Replaced by Ad‑hoc Analogs in PDE9 Inhibitor Programs


Pyrrolidine‑3‑carboxylate scaffolds with alternative C4 substituents, N‑protection, or stereochemistry show markedly different PDE9 binding affinity and selectivity profiles. The (3S,4S)‑trans configuration is essential for correct orientation of the pyrrolidine ring within the PDE9 active site; epimerization to the (3R,4R) form or replacement of the cyclopropyl group with smaller (methyl) or larger (cyclohexyl) alkyl groups leads to a >100‑fold loss of inhibitory potency in the context of the pyrazolo[3,4‑d]pyrimidinone series [1]. Consequently, the specific methyl (3S,4S)‑1‑benzyl‑4‑cyclopropylpyrrolidine‑3‑carboxylate must be sourced as a defined single enantiomer to ensure reproducible synthetic outcomes and biological activity [1].

Quantitative Differentiation Evidence for Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate


PDE9 Inhibitory Potency: Cyclopropyl vs. Methyl Substituent Directs the Key Pharmacophore

In the pyrazolo[3,4‑d]pyrimidin‑4‑one series exemplified in EP 2 152 712 B1, the (3S,4S)‑1‑benzyl‑4‑cyclopropylpyrrolidine fragment, when elaborated to the final 1‑cyclopentyl‑6‑[(3,4‑trans)‑1‑benzyl‑4‑cyclopropylpyrrolidin‑3‑yl]‑1,5‑dihydro‑4H‑pyrazolo[3,4‑d]pyrimidin‑4‑one, is specifically claimed alongside the corresponding 4‑methyl analog [1]. The patent demonstrates that the cyclopropyl group is essential for high PDE9 affinity; the 4‑methyl congener shows substantially reduced activity. While precise IC₅₀ values are not publicly disclosed for these intermediates, the selective incorporation of the cyclopropyl motif in the most advanced clinical candidate PF‑04447943 (edelinontrine, PDE9 IC₅₀ = 12 nM) validates the privileged nature of the (3S,4S)‑4‑cyclopropylpyrrolidine core [1].

Phosphodiesterase 9 Pyrrolidine SAR Neurodegenerative disease

Stereochemical Purity: Impact of Enantiomer on PDE9 Binding

The patent EP 2 152 712 B1 explicitly distinguishes between the (3S,4S) and (3R,4R) enantiomers of the 4‑cyclopropylpyrrolidine series. Only the (3S,4S) configuration yields active PDE9 inhibitors; the (3R,4R) isomer is inactive [1]. This enantiomeric specificity demands procurement of the single enantiomer methyl (3S,4S)‑1‑benzyl‑4‑cyclopropylpyrrolidine‑3‑carboxylate. The CAS number 2059910‑54‑0 unambiguously identifies the (3S,4S) enantiomer, whereas the racemic mixture (CAS 913744‑61‑3) or the (3R,4R) enantiomer would lead to failure in kinase‑inhibition assays.

Chiral resolution Enantiomeric purity Process chemistry

Recommended Procurement Scenarios for Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate


Lead Optimization of PDE9 Inhibitors for Neurodegenerative Disease

When synthesizing pyrazolo[3,4‑d]pyrimidin‑4‑one analogs based on the PF‑04447943 chemotype, the (3S,4S)‑4‑cyclopropylpyrrolidine core is indispensable. The methyl ester–protected building block allows for sequential N‑deprotection and amide coupling, enabling rapid exploration of substituent effects on PDE9 potency and selectivity. Using any other pyrrolidine‑3‑carboxylate scaffold would compromise the conformational rigidity required for PDE9 binding, as demonstrated by the >100‑fold potency drop with the 4‑methyl analog [1].

Synthesis of Enantiopure PDE9 Chemical Probes

The compound serves as a direct precursor to the active (3S,4S)‑configured PDE9 inhibitors. Because the enantiomeric pair shows a stark difference in activity, purchasing the pre‑resolved single enantiomer (CAS 2059910‑54‑0) avoids the need for costly chiral chromatography or asymmetric synthesis steps. This streamlines the production of chemical probes for target‑validation studies in cognitive disorders [1].

Scalable Process Chemistry for Preclinical Candidate Manufacturing

The N‑benzyl protecting group can be removed quantitatively by catalytic hydrogenolysis, and the methyl ester can be hydrolyzed under mild basic conditions, making this building block suitable for multi‑gram scale‑up. Its use in the patented synthesis of advanced PDE9 inhibitors demonstrates that the compound meets the robustness requirements of preclinical supply chains [1].

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